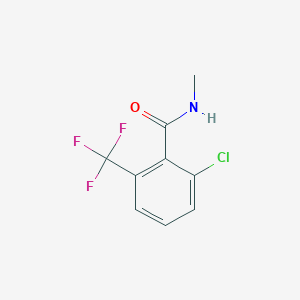

2-Chloro-N-methyl-6-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methyl-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO/c1-14-8(15)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKIEJSHGINLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for 2 Chloro N Methyl 6 Trifluoromethyl Benzamide and Its Analogues

Direct Synthesis Approaches to 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide

Direct synthesis approaches focus on the formation of the amide bond from suitable precursors. These methods are the most common and typically involve the coupling of a carboxylic acid derivative with an amine.

Halogenation and Trifluoromethylation Strategies on Benzamide (B126) Cores

An alternative synthetic logic involves constructing the substituted aromatic ring after the formation of a simpler benzamide. These strategies, while less common for this specific target, are valuable in creating diverse analogues. This could involve starting with N-methylbenzamide and introducing the chloro and trifluoromethyl groups in subsequent steps.

Direct C-H trifluoromethylation of arenes via radical pathways is an area of active research. However, a major challenge is controlling the site-selectivity. nih.gov Methods have been developed for para-selective C-H trifluoromethylation of benzamide derivatives through the use of iminium activation, which proceeds via a radical-type nucleophilic substitution. nih.gov Achieving the specific ortho-substitution required for the target compound would necessitate a directing group strategy to overcome the inherent electronic preferences of the benzamide core.

Mechanistic Investigations of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and minimizing side products. The formation of the amide bond, while conceptually simple, proceeds through distinct pathways depending on the activation method employed.

Elucidation of Reaction Pathways and Transition States

The pathway for amide formation via an acyl chloride intermediate is a well-established two-step nucleophilic acyl substitution.

Activation: The carboxylic acid reacts with thionyl chloride. The proposed mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, followed by the collapse of the tetrahedral intermediate to form a chlorosulfite intermediate and release chloride. The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride with the release of sulfur dioxide and HCl gas. researchgate.net

Coupling: The highly electrophilic acyl chloride is then attacked by the nucleophilic nitrogen of methylamine (B109427). This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is required to neutralize the generated HCl.

For phosphonium-based coupling reagents, the pathway involves the in situ generation of several activated species. The reaction begins with the formation of chloro- and imido-phosphonium salts from the reagent and any halide or imide sources. acs.org These phosphonium (B103445) salts react with the carboxylate anion of 2-chloro-6-(trifluoromethyl)benzoic acid to form a key (acyloxy)-phosphonium salt intermediate. acs.orgnih.gov This intermediate is highly activated towards nucleophilic attack. The final step is the direct reaction of this activated species with methylamine to yield the desired amide and triphenylphosphine (B44618) oxide as a byproduct. acs.org

Analysis of Key Reaction Intermediates

The efficiency and outcome of the synthesis are dictated by the reactivity of key intermediates formed during the reaction.

In the traditional method, 2-chloro-6-(trifluoromethyl)benzoyl chloride is the crucial, isolable intermediate. Its high electrophilicity at the carbonyl carbon is the driving force for the subsequent reaction with the amine.

In modern coupling reactions, the intermediates are generated in situ and are often not isolated. When using phosphonium reagents in the presence of N-haloimides, NMR studies have identified both chloro-phosphonium and imido-phosphonium salts . acs.orgnih.gov These species are the primary activating agents. They then react with the carboxylate to form the pivotal (acyloxy)-phosphonium salt . This species is the activated form of the carboxylic acid that directly participates in the amide bond-forming step. The characterization of these transient phosphonium species has been crucial in understanding the reaction mechanism and explaining the high efficiency of these reagents. nih.gov

| Reaction Pathway | Key Intermediate | Role in Synthesis |

|---|---|---|

| Acyl Chloride Route | 2-chloro-6-(trifluoromethyl)benzoyl chloride | Highly electrophilic, activated form of the carboxylic acid. commonorganicchemistry.com |

| Phosphonium Coupling | Chloro- and Imido-phosphonium salts | Primary activating species generated in situ from the coupling reagent. acs.org |

| Phosphonium Coupling | (Acyloxy)-phosphonium salt | The activated carboxylic acid species that reacts directly with the amine. acs.orgnih.gov |

Sustainable Synthesis Principles in 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide Production

Traditional amide synthesis methods often suffer from poor atom economy, relying on stoichiometric activating reagents that generate significant chemical waste. scispace.com The pursuit of "green" chemistry has led to the development of more sustainable alternatives applicable to the synthesis of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide.

Catalytic direct amidation represents a significant advance. This approach avoids stoichiometric activators by using a catalyst to facilitate the direct condensation of a carboxylic acid and an amine, with water being the only byproduct. Boron-based catalysts, such as boric acid and various boronic acids, are effective for this transformation. ucl.ac.uk These reactions are typically run at higher temperatures with azeotropic removal of water to drive the equilibrium towards product formation. ucl.ac.uk

Other emerging sustainable methodologies include:

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds under mild conditions. nih.gov These reactions can be performed in greener solvents, such as cyclopentyl methyl ether, and often yield highly pure products without the need for intensive purification. nih.gov

Photocatalysis: Recent research has demonstrated the synthesis of amides from alcohols using Covalent Organic Frameworks (COFs) as heterogeneous photocatalysts under visible light, offering a recyclable and efficient method. dst.gov.in

Mechanochemistry: This technique involves carrying out reactions by grinding solid reactants together, often without any solvent or with only a minimal amount ("solvent-drop grinding"). rsc.org Amides can be synthesized mechanochemically using activating agents like 2,4,6-trichloro-1,3,5-triazine (TCT), minimizing solvent waste and energy consumption. rsc.org

These sustainable methods offer significant advantages in reducing environmental impact, though their applicability may depend on the specific substrate scope and scalability for industrial production. scispace.comdst.gov.in

| Sustainable Method | Catalyst / Conditions | Green Advantages |

|---|---|---|

| Catalytic Direct Amidation | Boric Acid / Boronic Acids | Avoids stoichiometric activators; water is the only byproduct. ucl.ac.uk |

| Enzymatic Synthesis | Lipases (e.g., CALB) | Mild reaction conditions, high selectivity, biodegradable catalyst, use of green solvents. nih.gov |

| Photocatalysis | Covalent Organic Frameworks (COFs) | Uses visible light as an energy source, heterogeneous and recyclable catalyst. dst.gov.in |

| Mechanochemistry | Solvent-free or solvent-drop grinding | Drastic reduction or elimination of solvent use, low energy consumption. rsc.org |

Exploration of Environmentally Benign Solvents and Reaction Conditions

The formation of the amide bond is one of the most frequently performed reactions in the chemical industry. Traditionally, this process has relied on solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). However, due to growing environmental and health concerns, these solvents are now classified as Substances of Very High Concern (SVHC), prompting significant research into greener alternatives.

Recent studies have evaluated a range of more sustainable solvents for amide coupling reactions. The goal is to find replacements that are effective across various coupling reagents and substrate combinations while minimizing environmental impact. Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as promising alternatives. Other green options include dimethyl carbonate (DMC) and ethyl acetate (B1210297) (EtOAc), which offer lower toxicity and better biodegradability profiles. For instance, research has shown that 2-MeTHF, EtOAc, and DMC can effectively replace traditional solvents in amide synthesis, especially when using modern coupling reagents, providing comparable or even superior conversion rates.

In addition to solvent replacement, other environmentally benign conditions are being explored. This includes solvent-free reactions, often facilitated by microwave irradiation, which can accelerate reaction times and reduce energy consumption. Furthermore, the use of water as a solvent is highly attractive for its abundance and lack of toxicity, and innovative strategies are being developed to facilitate amide bond formation in aqueous media.

Interactive Table: Comparison of Traditional vs. Environmentally Benign Solvents for Amide Synthesis This table is interactive. Click on the headers to sort the data.

| Solvent | Type | Key Advantages | Considerations |

|---|---|---|---|

| Dichloromethane (DCM) | Traditional (Chlorinated) | High solvency for diverse reagents | High volatility, potential carcinogen |

| N,N-Dimethylformamide (DMF) | Traditional (Aprotic) | Excellent solvent for polar compounds | High boiling point, reprotoxic |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-derived) | Good performance, lower toxicity | Can form peroxides |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, hydrophobic | Higher cost than some traditional solvents |

| Dimethyl carbonate (DMC) | Green | Low toxicity, biodegradable | Can act as a methylating agent at high temp. |

| Ethyl acetate (EtOAc) | Green | Low toxicity, readily available | Lower polarity may limit solubility |

| Water | Green | Non-toxic, abundant, non-flammable | Limited solubility of organic substrates |

Development and Application of Novel Catalytic Systems

Advances in catalysis are pivotal for developing more efficient and selective synthetic routes to complex benzamides. Novel catalytic systems are designed to operate under milder conditions, reduce waste, and enable challenging chemical transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools in organic synthesis. For the synthesis of halogenated benzamides, palladium(II)-catalyzed ortho-halogenation of primary benzamide precursors represents a powerful strategy. This method allows for the regioselective installation of chlorine, bromine, or iodine atoms onto the aromatic ring, using the primary amide itself as a directing group, thus avoiding the need for external auxiliaries. Such a strategy could be instrumental in synthesizing the 2-chloro-substituted aromatic core of the target molecule.

Copper-Catalyzed Systems: Copper-based catalysts, including those based on metal-organic frameworks (MOFs), have proven effective for oxidative coupling reactions to form amide bonds. These systems can facilitate the coupling of carboxylic acids with formamides, offering an alternative to traditional amidation methods. The heterogeneous nature of many MOF-based catalysts also allows for easier separation and recycling, enhancing the sustainability of the process.

Enzymatic and Electrochemical Methods: Biocatalysis and electrochemistry represent cutting-edge approaches to sustainable synthesis. Halogenating enzymes (halogenases) offer the potential for highly regioselective and stereoselective halogenation of organic molecules under mild, aqueous conditions, which could be applied to precursors of the target compound. Similarly, electrochemical methods are gaining traction for their ability to perform amidation and halogenation reactions in a cascade process without the need for stoichiometric chemical oxidants or reductants, significantly reducing waste. An electrochemical approach could potentially combine the C-H chlorination and amidation steps into a single, highly efficient operation.

Interactive Table: Overview of Novel Catalytic Systems for Benzamide Synthesis This table is interactive. Click on the headers to sort the data.

| Catalytic System | Reaction Type | Key Advantages | Potential Application |

|---|---|---|---|

| Palladium(II)/Brønsted Acid | C-H Halogenation | High regioselectivity, no external directing group needed | Introduction of the 2-chloro substituent |

| Copper-based MOFs | Oxidative Amidation | High efficiency, catalyst recyclability, mild conditions | Amide bond formation |

| Halogenase Enzymes | C-H Halogenation | High selectivity, environmentally benign (aqueous) | Regiospecific chlorination of precursors |

| Electrochemical Cascade | Amidation/Halogenation | Atom-economical, avoids chemical reagents, scalable | Integrated synthesis of halogenated amides |

Scalability and Process Optimization for Academic and Industrial Production

Bridging the gap between laboratory-scale synthesis and industrial production requires robust, scalable, and economically viable processes. For a molecule like 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide, this involves optimizing each step of the synthetic sequence.

A plausible industrial route to a key precursor, 2-chloro-6-(trifluoromethyl)benzonitrile, is detailed in patent literature. This multi-step process begins with 2,3-dichlorotrifluorotoluene and proceeds through fluorination and cyanation to yield the desired benzonitrile (B105546) intermediate. The subsequent step involves a palladium-on-carbon catalyzed hydrolysis or hydrogenation, demonstrating the use of robust and well-established industrial chemistry. Such a pathway highlights a scalable method to produce the core chemical scaffold required for the final amidation step.

Example of a Scalable Synthetic Step (from Patent CN113698315A):

Reaction: Preparation of 2-chloro-6-trifluoromethyl benzonitrile.

Starting Material: 2-fluoro-3-chlorotrifluoromethane.

Reagents: Cyaniding agent in a suitable solvent.

Conditions: The reaction is heated for 2-4 hours to facilitate the cyanation.

Significance: This step provides a key intermediate that can be hydrolyzed to 2-chloro-6-(trifluoromethyl)benzoic acid, the direct precursor for the final amidation with methylamine.

Process optimization is further enhanced by the adoption of modern manufacturing technologies like continuous-flow synthesis. Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. The synthesis of trifluoromethylated heterocycles has been successfully demonstrated in continuous-flow reactors, achieving high yields and productivity (e.g., 1 g/h) suitable for medicinal chemistry applications. This technology could be readily adapted for the synthesis of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide, particularly for the final amidation step, ensuring consistent product quality and enabling efficient, on-demand production.

Advanced Structural Elucidation and Solid State Chemistry of 2 Chloro N Methyl 6 Trifluoromethyl Benzamide

Single-Crystal X-ray Diffraction Studies

Experimental determination through single-crystal X-ray diffraction is necessary to provide the following insights.

Determination of Molecular Conformation and Geometry

This analysis would reveal the precise three-dimensional arrangement of the atoms, including critical bond lengths, bond angles, and torsion angles. Key parameters, such as the dihedral angle between the amide group and the benzene (B151609) ring, would quantify the molecule's planarity or twist, which is influenced by the steric hindrance from the ortho-substituents.

Investigation of Crystal Packing Motifs and Polymorphism

Understanding how the individual molecules pack in the crystal lattice is crucial. This section would describe the formation of common motifs like chains, layers, or more complex three-dimensional networks. Furthermore, dedicated studies are required to investigate if 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide exhibits polymorphism—the ability to exist in multiple crystalline forms—which would have significant implications for its physical properties.

Powder X-ray Diffraction Analysis of Crystalline Forms

Powder X-ray diffraction (PXRD) serves as a complementary and practical technique for solid-state characterization.

Phase Identification and Purity Assessment in Research Samples

PXRD patterns would serve as a fingerprint for the crystalline solid, enabling researchers to confirm the identity of synthesized batches and assess their phase purity against a reference pattern derived from single-crystal data.

Characterization of Novel Crystalline Polymorphs and Solvates

This technique is instrumental in screening for and identifying new crystalline forms, such as polymorphs, solvates (where solvent molecules are incorporated into the crystal lattice), or hydrates. Each form would exhibit a unique PXRD pattern.

Until such studies are performed and published, a detailed and accurate article on the solid-state chemistry of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide cannot be fully realized.

Conformational Analysis and Rotational Isomerism of Trifluoromethyl and Amide Groups

The conformational landscape of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is largely dictated by the rotational isomerism of its trifluoromethyl (CF3) and N-methylbenzamide groups. The steric and electronic interplay between these functionalities and the adjacent chloro-substituent on the benzoyl ring governs the molecule's three-dimensional structure and, consequently, its chemical and physical properties.

Torsional Angle Dynamics and Steric Hindrance Effects

Computational studies on similarly ortho-substituted benzamides have shown that such steric repulsion increases the energy barriers for rotation around both the N-C(O) and C-C(O) axes. nsf.govnih.gov In 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide, the trifluoromethyl group, with its larger van der Waals radius compared to hydrogen, and the chloro group are expected to force the amide group out of the plane of the benzene ring. This twisting is crucial for minimizing unfavorable steric interactions between the substituents and the amide's oxygen and methyl groups.

The rotation of the trifluoromethyl group itself is also a key factor. While rotation around the C(aryl)-CF3 bond is generally considered to have a lower energy barrier compared to the amide group rotation, interactions with the adjacent chloro and amide groups can influence its preferred orientation. The dynamics of these torsional angles are complex, with the molecule likely adopting a conformation that represents a compromise between minimizing steric clashes and optimizing electronic interactions.

To illustrate the potential impact of these steric interactions on the molecular geometry, the following table presents hypothetical, yet plausible, torsional angles for 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide based on data from structurally related compounds.

| Torsional Angle | Description | Expected Value (°)* |

| C2-C1-C(O)-N | Dihedral angle between the benzene ring and the amide plane | 45 - 75 |

| C1-C(O)-N-C(methyl) | Dihedral angle defining the orientation of the N-methyl group | 170 - 190 (trans) or -10 to 10 (cis) |

| C1-C6-C(F)-F | Dihedral angle of the trifluoromethyl group relative to the ring | Staggered conformations expected |

| Note: These values are illustrative and based on computational models of similar ortho-substituted benzamides. Actual experimental values may vary. |

Influence of Substituents on Conformational Preferences

The specific substituents on the aromatic ring of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide—chloro, trifluoromethyl, and the N-methyl amide group—each play a distinct role in determining the molecule's conformational preferences.

Trifluoromethyl Group: The strongly electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the benzene ring and the amide bond. Its bulkiness is a primary driver of the non-planar conformation. Studies on related trifluoromethyl-containing compounds have shown that the CF3 group can engage in various non-covalent interactions, further stabilizing certain conformations. researchgate.net

Chloro Group: The presence of the chlorine atom at the ortho position contributes significantly to the steric hindrance, reinforcing the out-of-plane twist of the amide group. nsf.govnih.gov Its electronegativity also modulates the electronic landscape of the aromatic system.

N-methyl Group: Compared to a primary amide, the N-methyl group introduces additional steric bulk. The rotation around the C(O)-N bond in amides is known to be restricted due to the partial double bond character, leading to the existence of cis and trans isomers. azom.commdpi.com In the case of N-methylbenzamides, the trans conformation, where the methyl group is oriented away from the carbonyl oxygen, is generally favored. However, the significant steric pressure from the two ortho-substituents in 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide could potentially influence the relative stability of these isomers.

The interplay of these substituent effects results in a complex potential energy surface with distinct energy minima corresponding to different stable conformations. The global minimum energy conformation will be the one that best accommodates the steric demands of the bulky ortho groups while allowing for favorable electronic interactions. The following table summarizes the anticipated effects of each substituent on the molecule's conformation.

| Substituent | Primary Influence | Consequence |

| 6-(Trifluoromethyl) | Steric Bulk, Electron-withdrawing | Forces amide group out-of-plane, modulates ring electronics |

| 2-Chloro | Steric Bulk, Electronegativity | Enhances non-planarity, influences electronic properties |

| N-methyl | Steric Bulk | Influences C(O)-N rotational barrier and cis/trans isomerism |

In Depth Spectroscopic Investigations of 2 Chloro N Methyl 6 Trifluoromethyl Benzamide

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the quantized vibrational states of a molecule. The resulting spectra are unique to the molecule's structure, acting as a "molecular fingerprint." These methods are instrumental in identifying functional groups and characterizing the nature of chemical bonds within 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide.

The vibrational spectrum of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is complex, featuring distinct modes associated with its various functional groups. The assignment of these modes is accomplished by analyzing their characteristic frequency ranges.

Amide Group Vibrations: The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration typically appears as a strong band in the FT-IR spectrum, generally in the range of 3300-3100 cm⁻¹. The amide I band, which is primarily due to C=O stretching, is one of the most intense absorptions in the IR spectrum, expected between 1680 and 1630 cm⁻¹. The amide II band, resulting from a coupling of N-H in-plane bending and C-N stretching, is found around 1570-1515 cm⁻¹.

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group is characterized by strong absorption bands in the infrared spectrum due to the high polarity of the C-F bonds. The symmetric and asymmetric stretching vibrations are typically observed in the 1350-1120 cm⁻¹ region. researchgate.net Bending and rocking modes of the CF₃ group appear at lower frequencies.

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations. The C-H stretching modes are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a group of bands in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also provide structural information.

C-Cl and C-N Vibrations: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. researchgate.net The C-N stretching vibration of the amide group is coupled with other modes but contributes to bands in the 1400-1200 cm⁻¹ range.

A representative assignment of the principal vibrational modes for 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is detailed in the table below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Assignment for 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide |

| N-H Stretching | 3300 - 3100 | Strong band in FT-IR |

| Aromatic C-H Stretching | 3100 - 3000 | Medium to weak bands |

| Amide I (C=O Stretching) | 1680 - 1630 | Very strong band in FT-IR |

| Amide II (N-H Bending/C-N Str.) | 1570 - 1515 | Strong band in FT-IR, weaker in Raman |

| Aromatic C=C Stretching | 1600 - 1450 | Multiple medium to strong bands |

| CF₃ Asymmetric Stretching | ~1350 | Strong absorption in FT-IR |

| CF₃ Symmetric Stretching | ~1140 | Strong absorption in FT-IR |

| C-Cl Stretching | 800 - 600 | Medium to strong band in the fingerprint region |

To achieve a precise and unambiguous assignment of the fundamental vibrational modes, experimental FT-IR and Raman data are often correlated with theoretical quantum chemical calculations. nih.gov Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to compute the optimized molecular geometry and the harmonic vibrational frequencies. researchgate.netnih.gov

The calculated frequencies are typically higher than the experimental ones due to the neglect of anharmonicity in the theoretical model. nih.gov To improve the agreement, the computed frequencies are often scaled using a uniform scaling factor. nih.govnih.gov The potential energy distribution (PED) analysis is then used to determine the contribution of different internal coordinates to each normal mode, allowing for a definitive assignment of the observed spectral bands. researchgate.netnih.gov This correlative approach enables a detailed understanding of the coupling between different vibrational modes and confirms the structural interpretation of the spectroscopic data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. The aromatic protons on the benzene ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The N-H proton of the amide group will likely be a broad signal, with its chemical shift being sensitive to solvent and concentration. The N-methyl (N-CH₃) protons will appear as a distinct signal, potentially split into a doublet at low temperatures due to restricted C-N bond rotation.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon (C=O) is characteristically found far downfield (δ 160-180 ppm). The aromatic carbons will resonate in the δ 120-150 ppm range, with their specific shifts influenced by the chloro and trifluoromethyl substituents. The carbon of the trifluoromethyl group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The N-methyl carbon will appear in the upfield region of the spectrum.

¹⁹F NMR: ¹⁹F NMR is particularly informative for this molecule due to the presence of the trifluoromethyl group. biophysics.org Fluorine-19 is a 100% abundant, spin-½ nucleus, providing high sensitivity. The CF₃ group is expected to produce a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring, making it a valuable probe for studying molecular interactions. biophysics.org The typical chemical shift range for a benzotrifluoride (B45747) moiety is around δ -60 to -65 ppm relative to CFCl₃. rsc.orgcolorado.edu

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | N-H (Amide) | 8.0 - 9.0 | Broad signal, position is solvent and temperature dependent |

| ¹H | C₆H₃ (Aromatic) | 7.0 - 8.0 | Complex multiplet patterns due to coupling |

| ¹H | N-CH₃ (Methyl) | 2.8 - 3.2 | May appear as two signals at low temperature due to C-N rotation |

| ¹³C | C=O (Carbonyl) | 165 - 175 | |

| ¹³C | C-Cl, C-CF₃ (Aromatic) | 130 - 140 | Quaternary carbons, potentially weaker signals |

| ¹³C | C-H (Aromatic) | 125 - 135 | |

| ¹³C | CF₃ | 120 - 130 | Quartet due to ¹J(C,F) coupling |

| ¹³C | N-CH₃ (Methyl) | 25 - 35 | |

| ¹⁹F | CF₃ | -60 to -65 | Singlet, referenced to CFCl₃ |

To definitively assign the ¹H and ¹³C signals and establish the molecular framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the mapping of adjacent protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together different molecular fragments, for instance, by correlating the N-CH₃ protons to the carbonyl carbon and the aromatic ring carbons. nih.gov

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can be used to determine spatial proximity between fluorine and proton nuclei, providing through-space correlations that are valuable for conformational analysis. nih.gov

The amide C-N bond in 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide possesses significant double-bond character due to resonance delocalization of the nitrogen lone pair with the carbonyl group. nanalysis.commsu.edu This results in a substantial energy barrier to rotation around this bond. researchgate.netazom.com This restricted rotation, also known as a dynamic exchange process, can be studied using variable-temperature (VT) or dynamic NMR (DNMR) spectroscopy. mdpi.com

At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for atoms in the different conformational environments (rotamers). For instance, the ortho-substituents (Cl and CF₃) create a sterically hindered environment, leading to distinct magnetic environments for the N-methyl group in the two planar rotameric forms. As the temperature is increased, the rate of rotation increases. Eventually, the two distinct signals broaden and merge into a single, averaged signal at the coalescence temperature (T_c). mdpi.com By analyzing the line shape of the signals as a function of temperature, or by using the coalescence temperature and the low-temperature chemical shift difference (Δν), the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the molecule's conformational dynamics. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In the study of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide, mass spectrometry provides crucial insights into its molecular composition and the connectivity of its atoms.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The elemental composition of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is C₉H₇ClF₃NO. The theoretical monoisotopic mass of the uncharged molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

The experimentally determined exact mass of the protonated molecular ion ([M+H]⁺) of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide would be compared to its calculated theoretical value. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), confirms the elemental composition of the molecule.

Table 1: Theoretical Exact Mass of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₉H₇ClF₃NO | 237.0168 |

| [M+H]⁺ | C₉H₈ClF₃NO | 238.0246 |

| [M+Na]⁺ | C₉H₇ClF₃NNaO | 260.0066 |

This interactive table allows for the sorting of data by clicking on the column headers.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of the compound by inducing fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. The fragmentation pattern provides a virtual roadmap of the molecule's structure. Due to the absence of direct experimental data in the public domain for 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide, the following fragmentation pathway is proposed based on the known fragmentation behavior of analogous benzamide (B126) structures.

Upon collision-induced dissociation (CID), the protonated molecular ion ([C₉H₈ClF₃NO]⁺, m/z 238.0246) is expected to undergo a series of fragmentation events. A primary and highly probable fragmentation is the cleavage of the amide bond.

A key fragmentation pathway would likely involve the cleavage of the C-N bond, leading to the formation of the stable 2-chloro-6-(trifluoromethyl)benzoyl cation. This acylium ion is a characteristic fragment for benzamide derivatives.

Key Predicted Fragmentation Steps:

Formation of the Acylium Ion: The most prominent fragmentation is the cleavage of the amide bond, resulting in the formation of the 2-chloro-6-(trifluoromethyl)benzoyl cation.

Loss of Carbon Monoxide: The newly formed acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule.

Cleavage involving the Substituents: Other potential fragmentations include the loss of the chlorine atom or the trifluoromethyl group from the aromatic ring of various fragment ions.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Elemental Composition | Description of Neutral Loss |

| 238.0246 | 208.0163 | C₈H₄ClF₃O⁺ | Loss of methylamine (B109427) (CH₃NH₂) |

| 238.0246 | 183.9875 | C₈H₄ClFO⁺ | Loss of HF and methylamine |

| 208.0163 | 180.0214 | C₇H₄ClFO⁺ | Loss of carbon monoxide (CO) |

| 208.0163 | 173.0081 | C₈H₄F₃O⁺ | Loss of chlorine (Cl) |

| 180.0214 | 145.0185 | C₇H₄FO⁺ | Loss of chlorine (Cl) |

This interactive table details the predicted fragmentation pattern, allowing users to trace the structural elucidation process.

This detailed fragmentation analysis, derived from MS/MS data, is essential for the unambiguous structural confirmation of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide and for differentiating it from its isomers.

Based on a thorough search of publicly available scientific literature, detailed theoretical and computational studies specifically for the compound 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide are not available. Consequently, the generation of a scientifically accurate article adhering to the specified detailed outline is not possible at this time.

Constructing the requested content on Density Functional Theory (DFT) calculations, including specific basis sets, functionals, predicted molecular geometries, bond lengths, and angles, would require access to research data that has not been published for this particular molecule. Similarly, analyses such as Frontier Molecular Orbital (HOMO-LUMO), Molecular Electrostatic Potential (MEP) surface mapping, and Natural Bond Orbital (NBO) analysis are specific to each compound and must be calculated and published in peer-reviewed sources to ensure scientific accuracy.

To provide the requested data tables and detailed research findings would necessitate fabricating information, which would compromise the integrity and scientific validity of the article. Therefore, in the absence of specific computational studies for 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide, the article cannot be generated.

Theoretical and Computational Chemistry of 2 Chloro N Methyl 6 Trifluoromethyl Benzamide

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide, MD simulations offer a way to understand its structural dynamics and how it behaves in different environments over time.

Exploration of Conformational Space in Solution and Gas Phase

The conformational landscape of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is influenced by the rotation around several key single bonds, primarily the amide C-N bond and the bonds connecting the benzoyl group to its substituents. In the gas phase, the molecule's conformations are governed purely by intramolecular forces. Theoretical studies on related 2-substituted benzaldehydes and acetophenones show a preference for planar conformations where steric hindrance is minimized. rsc.org For 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide, this would likely involve preferred orientations of the N-methyl group relative to the carbonyl oxygen and the trifluoromethyl group relative to the amide moiety.

In solution, the conformational equilibrium is also influenced by interactions with solvent molecules. Solvation calculations can be combined with conformational analysis to provide a comprehensive understanding of conformer geometries and energies in various solvents. rsc.org The presence of a polar solvent may stabilize conformers with a higher dipole moment, shifting the equilibrium compared to the gas phase.

Dynamics of Intramolecular and Intermolecular Interactions

The dynamics of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide are characterized by a network of non-covalent interactions.

Intramolecular Interactions: The molecule's structure is significantly influenced by intramolecular forces. Potential hydrogen bonding can occur between the amide hydrogen and the chlorine atom or the fluorine atoms of the trifluoromethyl group, though these are generally weak. More significant are the steric and electrostatic interactions between the bulky ortho-substituents (Cl and CF₃), which restrict rotation around the C-C bond connecting the phenyl ring and the amide group. These interactions dictate the dihedral angle between the plane of the phenyl ring and the amide plane. Studies on similar ortho-substituted benzamides have shown that the amide group is often twisted out of the plane of the aromatic ring to alleviate steric strain. researchgate.netnih.gov

Intermolecular Interactions: In condensed phases, intermolecular forces play a crucial role. In the crystalline state of related compounds, N—H⋯O hydrogen bonds are a dominant interaction, linking molecules into chains or other supramolecular structures. researchgate.netnih.gov These strong, directional interactions significantly influence the crystal packing. In solution, interactions with solvent molecules will compete with these intermolecular hydrogen bonds.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Methods based on Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost.

Computational Vibrational Frequencies and Intensities

Theoretical vibrational spectra (Infrared and Raman) can be calculated using quantum chemical methods. researchgate.net By performing a frequency calculation on the optimized geometry of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide, a set of normal vibrational modes and their corresponding frequencies and intensities can be obtained. nih.gov These calculations are valuable for assigning experimental spectral bands to specific molecular motions. mdpi.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. nih.gov The table below presents a hypothetical selection of calculated vibrational modes for the title compound, based on characteristic frequencies for similar functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Predicted Intensity |

| N-H Stretch | ~3450 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |

| C-H Stretch (Methyl) | 2980-2900 | Medium |

| C=O Stretch (Amide I) | ~1680 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| C-C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-F Stretch (CF₃) | 1350-1120 | Very Strong |

| C-N Stretch | ~1250 | Medium |

| C-Cl Stretch | ~750 | Strong |

This table is illustrative and contains expected values based on computational studies of analogous compounds.

Theoretical NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.net This method, typically employed with DFT (e.g., at the B3LYP level of theory), calculates the isotropic magnetic shielding tensors for each nucleus. benthamopen.com The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of GIAO calculations allows for the confident assignment of experimental NMR signals and can even be used to distinguish between different isomers or conformers. rsc.orgmdpi.com The predicted chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide would be sensitive to the molecule's specific three-dimensional structure. For instance, the chemical shift of the N-methyl protons would be influenced by its proximity to the aromatic ring and the carbonyl group.

A hypothetical comparison of experimental versus calculated chemical shifts is presented below to illustrate the expected correlation.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (N-H) | 8.0 - 8.5 |

| ¹H (Aromatic) | 7.4 - 7.8 |

| ¹H (N-CH₃) | ~2.9 |

| ¹³C (C=O) | ~165 |

| ¹³C (Aromatic) | 125 - 140 |

| ¹³C (CF₃) | ~123 (quartet) |

| ¹³C (N-CH₃) | ~27 |

| ¹⁹F (CF₃) | ~ -60 |

This table is illustrative, providing expected chemical shift ranges for the specified nuclei based on the GIAO method's application to similar molecular structures.

Chemical Reactivity and Derivatization Studies of 2 Chloro N Methyl 6 Trifluoromethyl Benzamide

Reactions at the Amide Nitrogen Center

The amide nitrogen in 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide possesses a lone pair of electrons, making it a potential site for electrophilic attack. However, the electron-withdrawing effects of the adjacent carbonyl group and the substituted benzene (B151609) ring reduce its nucleophilicity.

N-Alkylation and N-Acylation Reactions

N-alkylation of secondary amides typically requires strong bases to deprotonate the nitrogen, forming a more nucleophilic amidate anion, which can then react with an alkylating agent. Given the reduced basicity of the nitrogen in the target molecule due to the electron-withdrawing substituents on the aromatic ring, forcing conditions would likely be necessary. Similarly, N-acylation, the introduction of an acyl group onto the nitrogen, would also necessitate activation, for instance, by conversion of the amide to its corresponding sodium or potassium salt.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Amides

| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) |

|---|

Hydrolysis and Amide Bond Cleavage Studies

The amide bond in 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide can be cleaved through hydrolysis under both acidic and basic conditions. The presence of two ortho-substituents (chloro and trifluoromethyl groups) is expected to provide significant steric hindrance around the carbonyl group, potentially slowing the rate of hydrolysis compared to unsubstituted benzamides. acs.org

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. acs.org In strongly acidic media, the mechanism can shift, involving a concerted proton transfer and the formation of an acylium ion.

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The electron-withdrawing trifluoromethyl and chloro groups are expected to increase the electrophilicity of the carbonyl carbon, which would typically facilitate this attack. However, the steric hindrance from these ortho groups may counteract this electronic effect. acs.org Studies on the hydrolysis of ortho-substituted benzamides have shown that the steric effect is often a dominant factor in determining the reaction rate. acs.org

Table 2: Conditions for Amide Bond Hydrolysis

| Substrate | Conditions | Products | Notes |

|---|---|---|---|

| Benzamide (B126) | Dilute HCl, heat | Benzoic acid, Ammonium chloride | Acid-catalyzed hydrolysis |

| N-methylbenzamide | NaOH solution, heat | Sodium benzoate, Methylamine (B109427) | Base-catalyzed hydrolysis |

| 2,6-Dimethylbenzamide | Concentrated H2SO4, 100 °C, 24 h | 2,6-Dimethylbenzoic acid | Steric hindrance necessitates harsh conditions |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert due to the strength of the C-F bonds. thieme-connect.de However, under certain conditions, it can undergo transformations.

Strategies for Trifluoromethyl Group Modification

One of the primary transformations of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid. This reaction typically requires harsh conditions, such as treatment with strong acids (e.g., fuming sulfuric acid) or bases at elevated temperatures. nih.govacs.org For 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide, such a transformation would yield 2-chloro-6-(N-methylcarbamoyl)benzoic acid. The presence of the ortho-chloro and amide groups might influence the reaction conditions required for this hydrolysis.

Table 3: Examples of Trifluoromethyl Group Hydrolysis

| Substrate | Reagents and Conditions | Product |

|---|---|---|

| 1-Bromo-3-(trifluoromethyl)benzene | Fuming H2SO4, 150 °C | 3-Bromobenzoic acid |

| 2-(Trifluoromethyl)indole | KOH, ethanol, reflux | Indole-2-carboxylic acid |

| 4-(Trifluoromethyl)biphenyl | LiO-t-Bu, CsF, NMP, 120 °C | Biphenyl-4-carboxylic acid |

Defluorination and Fluorine Exchange Reactions

Reductive defluorination of trifluoromethylarenes to difluoromethyl or monofluoromethyl derivatives has been achieved using various reagents, including organophotoredox catalysts. nih.govox.ac.ukresearchgate.netacs.org These reactions often proceed via radical intermediates. For electron-deficient trifluoromethylarenes, such as the title compound, photoredox catalysis in the presence of a hydrogen atom donor can lead to the selective replacement of a single fluorine atom with hydrogen. nih.govox.ac.ukresearchgate.netacs.org

Fluorine exchange reactions on the trifluoromethyl group are less common but can be envisioned under specific conditions, potentially involving Lewis acidic metal fluorides. However, the high stability of the C-F bonds makes such exchanges challenging.

Table 4: Conditions for Reductive Defluorination of Trifluoromethylarenes

| Substrate | Reagents and Conditions | Product |

|---|---|---|

| 4-(Trifluoromethyl)benzonitrile | 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile (photocatalyst), 4-hydroxythiophenol, K3PO4, blue light | 4-(Difluoromethyl)benzonitrile |

| Ethyl 4-(trifluoromethyl)benzoate | Ir(ppy)3 (photocatalyst), Hantzsch ester, Et3N, blue light | Ethyl 4-(difluoromethyl)benzoate |

Aromatic Ring Functionalization Reactions

The benzene ring of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is substituted with two strong electron-withdrawing groups (Cl and CF3) and a deactivating, ortho,para-directing N-methylcarbamoyl group. youtube.com The combined effect of these substituents makes the ring highly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgtotal-synthesis.commasterorganicchemistry.com Any EAS reaction would be expected to occur at the positions meta to the strongly deactivating trifluoromethyl group and ortho/para to the less deactivating chloro and amide groups, which are positions 3, 4, and 5. The directing effects of the existing substituents would need to be carefully considered to predict the regioselectivity of such reactions.

Conversely, the electron-deficient nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAг), particularly for the displacement of the chloro group. libretexts.orglibretexts.orgyoutube.com The presence of the strongly electron-withdrawing trifluoromethyl group ortho to the chlorine atom would activate the ring towards nucleophilic attack at the carbon bearing the chlorine. libretexts.orglibretexts.orgyoutube.com

Table 5: Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Expected Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 2-Chloro-N-methyl-4-nitro-6-(trifluoromethyl)benzamide |

| Halogenation | Br2, FeBr3 | 4-Bromo-2-chloro-N-methyl-6-(trifluoromethyl)benzamide |

| Nucleophilic Substitution | NaOCH3, CH3OH, heat | 2-Methoxy-N-methyl-6-(trifluoromethyl)benzamide |

Electrophilic Aromatic Substitution Patterns

Due to the presence of two strong deactivating groups (trifluoromethyl and N-methylamido) and a deactivating chloro group, electrophilic aromatic substitution reactions on 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide are expected to be challenging and require harsh reaction conditions.

The directing effects of the substituents are as follows:

The chloro group at position 2 directs incoming electrophiles to positions 4 and 6. However, position 6 is already substituted.

The N-methylamido group at position 1 is meta-directing to positions 3 and 5.

The trifluoromethyl group at position 6 is meta-directing to positions 2 and 4. Position 2 is already substituted.

Considering these influences, the most likely position for electrophilic attack would be position 4 , as it is para to the chloro group and meta to the trifluoromethyl group. Position 5 is meta to the N-methylamido group but ortho to the bulky trifluoromethyl group, which would likely provide significant steric hindrance. Position 3 is ortho to both the chloro and N-methylamido groups, making it sterically hindered and electronically unfavorable.

Hypothetical Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-N-methyl-4-nitro-6-(trifluoromethyl)benzamide |

| Sulfonation | Fuming H₂SO₄ | 3-Chloro-N-methyl-5-(trifluoromethyl)benzamide-2-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction highly unlikely to proceed due to the deactivated ring. |

Nucleophilic Aromatic Substitution on the Chlorinated Benzene Ring

The presence of the strongly electron-withdrawing trifluoromethyl group ortho and para to the chloro substituent should activate the ring towards nucleophilic aromatic substitution (SNAr). The electron density at the carbon atom bearing the chlorine is significantly reduced, making it susceptible to attack by strong nucleophiles.

Hypothetical Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Reagent | Predicted Product |

| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 2-Methoxy-N-methyl-6-(trifluoromethyl)benzamide |

| Amine | Aniline | N-methyl-2-(phenylamino)-6-(trifluoromethyl)benzamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | N-methyl-2-(phenylthio)-6-(trifluoromethyl)benzamide |

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide or Triflate Positions

The carbon-chlorine bond in 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Hypothetical Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Predicted Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base | 2-Aryl-N-methyl-6-(trifluoromethyl)benzamide |

| Buchwald-Hartwig Amination | Primary or secondary amine (R₂NH) | Pd₂(dba)₃, phosphine (B1218219) ligand, base | 2-(Dialkylamino)-N-methyl-6-(trifluoromethyl)benzamide |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, base | 2-(Alkynyl)-N-methyl-6-(trifluoromethyl)benzamide |

Synthesis of Novel Derivatives and Analogues of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide

The synthetic utility of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide lies in its potential as a scaffold for creating a library of novel compounds through the reactions described above.

Synthesis of a Hypothetical Derivative via Sequential Reactions:

A plausible synthetic route to a more complex derivative could involve a nucleophilic aromatic substitution followed by a palladium-catalyzed coupling. For instance, initial displacement of the chloro group with an amine, followed by a Suzuki coupling at a newly introduced triflate group (if the starting material were modified), could lead to highly functionalized benzamide analogues.

Example Synthetic Scheme (Hypothetical):

Nucleophilic Aromatic Substitution: Reaction of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide with piperidine (B6355638) in the presence of a strong base to yield N-methyl-2-(piperidin-1-yl)-6-(trifluoromethyl)benzamide.

Modification for Further Coupling (Hypothetical): If a different position on the ring were functionalized with a triflate group, a subsequent Suzuki-Miyaura coupling with a heterocyclic boronic acid could be performed to introduce further diversity.

The synthesis of analogues could also be achieved by modifying the starting materials. For example, using a different amine in the initial amide bond formation with 2-chloro-6-(trifluoromethyl)benzoyl chloride would lead to a series of N-substituted analogues.

Synthetic Utility and Role As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

The strategic placement of a halogen atom ortho to the amide group makes 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide a suitable precursor for the synthesis of various fused heterocyclic systems. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the adjacent amide functionality can participate in subsequent cyclization steps.

The ortho-haloamide scaffold is a classic precursor for constructing nitrogen-containing heterocycles, such as quinazolinones. While specific examples detailing the cyclization of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide itself are not prevalent in readily available literature, the synthetic utility of analogous ortho-halobenzamides is well-documented. For instance, ortho-fluorobenzamides readily undergo a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction with amides, followed by an intramolecular cyclization, to yield 2,3-disubstituted quinazolin-4-ones. acs.orgnih.gov

This transformation proceeds via an initial nucleophilic attack by the amide nitrogen onto the carbon bearing the halogen, displacing it. The resulting intermediate then undergoes an intramolecular condensation to form the six-membered heterocyclic ring. The presence of the electron-withdrawing trifluoromethyl group on the ring in 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide would be expected to activate the chlorine atom toward such nucleophilic displacement, facilitating this type of ring-closing reaction. This reactivity makes it a potential building block for creating a variety of fused N-heterocycles, which are significant scaffolds in medicinal chemistry and materials science. nih.gov

Beyond the formation of simple bicyclic heterocycles, the reactivity of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide allows for its direct incorporation into larger, more complex multi-ring systems. Its primary and most significant application in this context is in the synthesis of the insecticide Flubendiamide. In this multi-step synthesis, the benzamide (B126) unit is coupled with another complex molecular fragment, demonstrating its utility as a building block for constructing intricate architectures that are not necessarily heterocyclic in the part of the molecule derived from the benzamide itself. The amide nitrogen and the ortho-chloro group are the key reaction sites that enable the connection of this fluorinated phenyl ring to the rest of the final molecule.

Application in the Construction of Functional Organic Materials

A thorough review of scientific literature and patent databases did not yield specific information regarding the application of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide in the development of fluorescent probes, dyes, polymers, or coatings. Therefore, content for the following subsections cannot be provided.

No information available.

No information available.

Role in the Synthesis of Complex Agrochemical Ingredients

The most significant and well-documented application of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is its role as a key intermediate in the industrial synthesis of the agrochemical Flubendiamide. nih.gov Flubendiamide is a potent insecticide belonging to the diamide (B1670390) class that is highly effective against a broad spectrum of lepidopteran (moth and butterfly) pests, which pose a significant threat to major crops. patsnap.com

The synthesis of Flubendiamide involves the coupling of the 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide fragment with a substituted anthranilic acid derivative. The benzamide provides the N-methylated, trifluoromethyl-substituted phenyl group that is essential to the final structure's effectiveness.

Table 1: Key Compounds in the Synthesis of Flubendiamide

| Compound Name | Role in Synthesis | Molecular Formula |

| 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide | Key Intermediate / Building Block | C₉H₇ClF₃NO |

| Flubendiamide | Final Active Ingredient (Insecticide) | C₂₃H₂₂F₇IN₂O₄S |

Intermediate in Multi-Step Synthetic Routes to Modern Agrochemicals

While direct, publicly available, step-by-step synthetic routes for specific modern agrochemicals starting from 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide are not extensively detailed in readily accessible literature, its structural components are present in several significant agrochemical products. The synthesis of related compounds, such as 2-trifluoromethyl benzamide, is well-documented, highlighting the industrial importance of this class of molecules. For instance, a patented method describes the synthesis of 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene through intermediates like 2-chloro-6-trifluoromethylbenzonitrile. google.com This indicates the relevance of the 2-chloro-6-(trifluoromethyl)phenyl moiety in agrochemical synthesis.

The trifluoromethyl benzamide structural unit is recognized for its contribution to the biological activity of molecules in pharmaceuticals, pesticides, and dyes. google.com The development of efficient synthetic processes for these intermediates is an active area of research, aiming for mild reaction conditions, simple operations, and high yields to facilitate industrial-scale production. google.com

Compounds with similar structures, such as various trifluoromethylpyridines, are key intermediates in the synthesis of a wide range of crop-protection products. nih.govjst.go.jp This underscores the general importance of trifluoromethyl-containing aromatic amides as building blocks in the agrochemical industry.

Strategies for Introducing the Trifluoromethylbenzamide Moiety into Target Structures

The introduction of the trifluoromethylbenzamide moiety, or closely related structures, into target molecules is a key step in the synthesis of many bioactive compounds. General strategies for the formation of benzamides are well-established in organic chemistry and can be applied to the utilization of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide or its precursors.

One common strategy involves the amidation of a corresponding benzoyl chloride. For example, a general process for preparing 2-(trihalomethyl) benzamides involves reacting a 2-(trihalomethyl)benzoyl chloride with an amine. google.com In the context of the target compound, 2-chloro-6-(trifluoromethyl)benzoyl chloride could be reacted with methylamine (B109427) to form 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide.

Another approach is the hydrolysis of a corresponding benzonitrile (B105546). The synthesis of 2-trifluoromethyl benzamide has been achieved by the hydrolysis of 2-trifluoromethyl benzonitrile. google.com Similarly, one could envision the synthesis of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide starting from 2-chloro-6-(trifluoromethyl)benzonitrile, followed by N-methylation.

The following table outlines some of the key intermediates and their roles in the synthesis of trifluoromethyl-containing aromatic compounds relevant to the agrochemical industry.

| Intermediate Compound | Role in Synthesis | Reference |

| 2-chloro-6-trifluoromethylbenzonitrile | Precursor to 2-trifluoromethyl benzamide and related structures. | google.com |

| 2,3-dichlorotrifluorotoluene | Starting material for the synthesis of 2-chloro-6-trifluoromethylbenzonitrile. | google.com |

| 2-(Trifluoromethyl)benzoyl chloride | Reactant for the synthesis of 2-(trifluoromethyl)benzamides via amidation. | google.com |

| Trifluoromethylpyridines | Key intermediates for a variety of crop-protection products. | nih.govjst.go.jp |

These strategies and intermediates highlight the chemical pathways available for incorporating the 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide moiety and related structures into more complex, biologically active molecules for the agrochemical sector. The development of efficient and scalable synthetic routes for these building blocks is crucial for the production of modern pesticides. google.com

Q & A

Q. What green chemistry approaches reduce waste in synthesis?

- Methodological Answer :

- Catalysis : Replace stoichiometric Cu with Pd nanoparticles (0.5 mol%) for trifluoromethylation .

- Solvent substitution : Use cyclopentyl methyl ether (CPME) instead of DCM for amidation, improving E-factor by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.